2-Methylquinoline-8-sulfonic acid
Overview
Description
NCX-1022 is a nitric oxide-releasing derivative of hydrocortisone. It is designed to have potent anti-inflammatory activity combined with a significantly improved safety and tolerability profile. This compound is particularly noted for its absence of skin blanching after repeated use, making it a promising candidate for treating inflammatory skin conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NCX-1022 involves the modification of hydrocortisone to incorporate a nitric oxide-releasing moiety. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the chemical modification of the hydrocortisone structure to attach the nitric oxide-releasing group .
Industrial Production Methods: Industrial production methods for NCX-1022 are not extensively detailed in public sources. Typically, such compounds are produced in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The process likely involves multiple steps of chemical synthesis, purification, and quality control .
Chemical Reactions Analysis
Types of Reactions: NCX-1022 undergoes various chemical reactions, including:
Oxidation: The nitric oxide-releasing moiety can undergo oxidation reactions.
Reduction: The hydrocortisone part of the molecule can participate in reduction reactions.
Substitution: Functional groups on the hydrocortisone structure can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution but may include reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of NCX-1022, while reduction may produce reduced forms of the compound .
Scientific Research Applications
NCX-1022 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nitric oxide release mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.
Medicine: Explored for its potential in treating inflammatory skin conditions such as eczema and dermatitis.
Industry: Potential applications in developing new anti-inflammatory drugs with improved safety profiles.
Mechanism of Action
NCX-1022 exerts its effects through the release of nitric oxide, which has potent anti-inflammatory properties. The nitric oxide released from NCX-1022 inhibits leukocyte adhesion to the endothelium, reducing inflammation. Additionally, it modulates early events of skin inflammation by recruiting leukocytes to the site of inflammation .
Comparison with Similar Compounds
NCX-125: Another nitric oxide-releasing compound used in glaucoma treatment.
Hydrocortisone: The parent compound of NCX-1022, widely used as an anti-inflammatory agent.
Comparison:
NCX-1022 vs. Hydrocortisone: NCX-1022 has a significantly improved safety profile, particularly in terms of reduced skin blanching and enhanced anti-inflammatory effects.
NCX-1022 vs. NCX-125: While both compounds release nitric oxide, NCX-1022 is primarily used for skin conditions, whereas NCX-125 is used for ocular conditions.
NCX-1022 stands out due to its dual action of hydrocortisone and nitric oxide release, providing enhanced anti-inflammatory effects with improved safety and tolerability .
Properties
IUPAC Name |
2-methylquinoline-8-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-7-5-6-8-3-2-4-9(10(8)11-7)15(12,13)14/h2-6H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBMDUMZTUVHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589593 | |
Record name | 2-Methylquinoline-8-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146257-38-7 | |
Record name | Quinaldine-8-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146257387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylquinoline-8-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINALDINE-8-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31B61QBB1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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